![molecular formula C13H15N5O3S2 B5602235 7-(2-甲氧基乙基)-3-甲基-8-[(4-甲基-1,3-噻唑-2-基)硫代]-3,7-二氢-1H-嘌呤-2,6-二酮](/img/structure/B5602235.png)
7-(2-甲氧基乙基)-3-甲基-8-[(4-甲基-1,3-噻唑-2-基)硫代]-3,7-二氢-1H-嘌呤-2,6-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar purine derivatives has been explored through various methods, including one-step procedures for creating 6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-diones. These procedures typically involve reactions of 8-halo-3,7-dihydro-1H-purine-2,6-diones with thiiranes in DMF, yielding significant yields (Khaliullin & Klen, 2010). Another approach includes the alkylation of purine derivatives, showcasing the versatility and complexity of synthesis routes for such compounds (Khaliullin & Shabalina, 2020).
Molecular Structure Analysis
The molecular structure of related purine derivatives has been elucidated using spectroscopic methods, including 1H-NMR, 13C-NMR, and mass spectrometry. These techniques affirm the intricate structure of purine compounds, highlighting their complex interactions and potential for diverse reactivity (Goyal, Kaur, Kaur, Gupta, & Gupta, 2023).
科学研究应用
合成和生物活性
研究重点关注含噻唑烷二酮和嘌呤结构的新型化合物的合成,探索其生物活性。例如,Kim 等人(2004 年)合成了一系列含 2,4-噻唑烷二酮的取代吡啶和嘌呤,并评估了它们对体外甘油三酯积累的影响以及对体内降血糖和降血脂活性的影响 (Kim 等人,2004 年)。此外,Khaliullin 和 Klen(2010 年)提出了一种制备 6,7-二氢[1,3]噻唑并[2,3-f]嘌呤-2,4(1H,3H)-二酮衍生物的新一步法,展示了合成复杂嘌呤衍生物的方法学进步 (Khaliullin 和 Klen,2010 年)。
药理潜力
一些研究调查了嘌呤环中修饰化合物的药理潜力,旨在识别新的治疗剂。Zygmunt 等人(2015 年)评估了一系列 8-甲氧基-1,3-二甲基-2,6-二氧基嘌呤-7-基衍生物的镇痛和抗炎特性,揭示了显着的活性,并提出了镇痛和抗炎剂的新类别 (Zygmunt 等人,2015 年)。
抗炎和镇痛剂
Abu-Hashem 等人(2020 年)的研究合成了从维斯那金酮和凯林酮衍生的新型苯并二呋喃基、1,3,5-三嗪、1,3,5-氧杂二氮杂卓和噻唑并嘧啶,证明了它们作为抗炎和镇痛剂的潜力。该研究重点介绍了具有显着 COX-2 抑制、镇痛和抗炎活性的化合物 (Abu-Hashem 等人,2020 年)。
化学转化和反应性
该研究还深入研究了嘌呤衍生物的化学转化和反应性。Carvalho 等人(2007 年)详细介绍了通过分子内烷基化合成 7,8-二氢嘧啶并[5,4-d]嘧啶,扩展了对嘌呤化学中亲核攻击和环化过程的理解 (Carvalho 等人,2007 年)。
免疫治疗剂
Nagahara 等人(1990 年)合成了噻唑并[4,5-d]嘧啶环系统中嘌呤核苷的新型类似物,以探索其免疫调节作用。该研究鉴定了具有显着免疫活性的鸟苷类似物,指出了潜在的免疫治疗应用 (Nagahara 等人,1990 年)。
作用机制
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been used as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with various targets to induce their biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be a part of the interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biological pathways due to their diverse biological activities .
Pharmacokinetics
The introduction of a methoxy group to the benzothiazole ring in similar compounds has been found to improve solubility , which could potentially impact the bioavailability of this compound.
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities , which suggests that this compound could potentially have diverse molecular and cellular effects.
Action Environment
The solubility of similar compounds has been found to be improved by the introduction of a methoxy group to the benzothiazole ring , suggesting that the compound’s action, efficacy, and stability could potentially be influenced by the solvent environment.
未来方向
生化分析
Cellular Effects
The effects of 7-(2-methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, it has been found to alter the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and differentiation.
Molecular Mechanism
At the molecular level, 7-(2-methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s interaction with purine metabolism enzymes results in the inhibition of nucleotide synthesis, which is crucial for rapidly dividing cells such as cancer cells . Furthermore, it has been observed to modulate gene expression by binding to transcription factors and altering their activity.
Temporal Effects in Laboratory Settings
The temporal effects of 7-(2-methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione in laboratory settings have been extensively studied. The compound exhibits stability under various conditions, with minimal degradation over time. Long-term studies have shown that it can maintain its efficacy in inhibiting enzyme activity and inducing cellular responses for extended periods . Its effects on cellular function may vary depending on the duration of exposure and the specific cell type being studied.
Dosage Effects in Animal Models
In animal models, the effects of 7-(2-methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione vary with different dosages. Low doses have been found to be effective in modulating biochemical pathways without causing significant toxicity . Higher doses may lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe.
Metabolic Pathways
7-(2-methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione: is involved in several metabolic pathways. It interacts with enzymes such as xanthine oxidase and adenosine deaminase, which are crucial for purine metabolism . The compound’s presence can alter metabolic flux, leading to changes in metabolite levels and overall cellular metabolism. Additionally, it may require specific cofactors for its activity, further influencing its role in metabolic pathways.
Transport and Distribution
The transport and distribution of 7-(2-methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to specific proteins.
Subcellular Localization
The subcellular localization of 7-(2-methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione plays a crucial role in its activity and function. The compound is known to localize in specific cellular compartments such as the nucleus and mitochondria . This localization is directed by targeting signals and post-translational modifications, which ensure that the compound reaches its intended site of action. Its activity may vary depending on its localization, with different effects observed in different cellular compartments.
属性
IUPAC Name |
7-(2-methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3S2/c1-7-6-22-13(14-7)23-12-15-9-8(18(12)4-5-21-3)10(19)16-11(20)17(9)2/h6H,4-5H2,1-3H3,(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYHXINHJVHHKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SC2=NC3=C(N2CCOC)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione](/img/structure/B5602154.png)
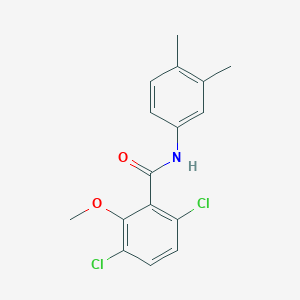
![4-methyl-1-phenyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrazol-5-ol](/img/structure/B5602163.png)
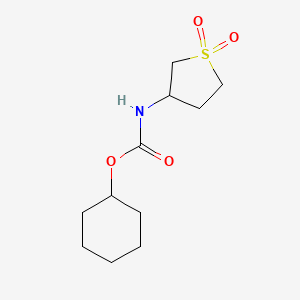
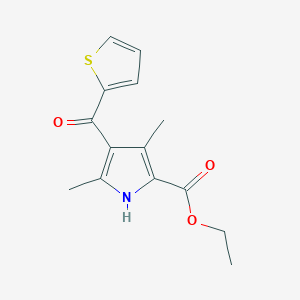
![methyl 3-({[(4-chlorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5602178.png)

![8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5602196.png)
![4-bromo-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5602206.png)
![1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5602219.png)
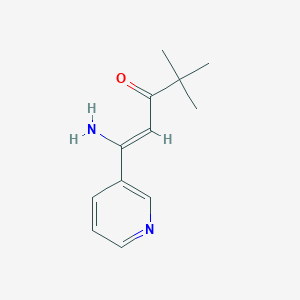
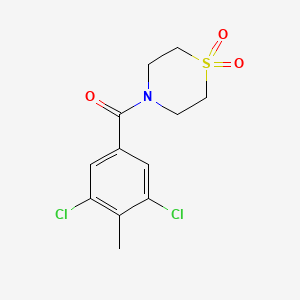
![7-{[1-(ethoxyacetyl)piperidin-4-yl]carbonyl}-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5602246.png)
![7-[(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B5602257.png)